REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[C:5]#[N:6].S(=O)(=O)(O)[OH:14]>>[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[C:5]([NH2:6])=[O:14]
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Name
|
|
Quantity
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13.9 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C#N)C=C(C1F)F)F
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Name
|
|
Quantity
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8 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
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ice water
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Quantity
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350 mL
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Type
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reactant
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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EXTRACTION
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Details
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The filtrate and washings were extracted 3 times with dichloromethane
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Type
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WASH
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Details
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The dichloromethane layer was washed with water saturated with sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to give the residue
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Type
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ADDITION
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Details
|
The combined mixture of the precipitate
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Type
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CUSTOM
|
Details
|
obtained previously
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Type
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CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
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Type
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WASH
|
Details
|
eluting with dichloromethane dichloromethane:methanol (10:1)
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=C(C(=O)N)C=C(C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |